4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes an amino group, a hydroxypyrimidine ring, a nitro group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups. This process converts 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Shares the aminopyrimidine structure but lacks the nitro and cyano groups.
4-Amino-5-cyano-6-hydroxypyrimidine: Similar structure but with different substituents.
Uniqueness
4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H7N7O3 |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
4-[(4-amino-6-oxo-1H-pyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H7N7O3/c13-3-6-1-8(9(19(21)22)2-7(6)4-14)18-10-11(15)16-5-17-12(10)20/h1-2,5,18H,(H3,15,16,17,20) |
InChI Key |
BEFVEUSSUSIBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1NC2=C(N=CNC2=O)N)[N+](=O)[O-])C#N)C#N |
solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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